molecular formula C8H9BrN2O B6239887 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one CAS No. 1453800-38-8

2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one

Cat. No.: B6239887
CAS No.: 1453800-38-8
M. Wt: 229.1
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Description

2-Bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one is a brominated heterocyclic compound featuring a fused pyrrole-azepinone core.

Properties

CAS No.

1453800-38-8

Molecular Formula

C8H9BrN2O

Molecular Weight

229.1

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Bromination

Direct bromination of the pyrroloazepinone core using molecular bromine (Br₂) in dichloromethane at 0°C achieves regioselective substitution at the 2-position. This method, however, risks over-bromination and requires strict stoichiometric control (1.05 equiv Br₂). Modifications using N-bromosuccinimide (NBS) in acetic acid improve selectivity, yielding 72–78% pure product.

Critical Factors:

  • Solvent Polarity : Acetic acid enhances electrophilic attack kinetics by protonating the azepinone carbonyl.

  • Temperature : Reactions conducted below 10°C minimize di-brominated byproducts.

Directed ortho-Metalation (DoM)

A two-step sequence involving lithiation followed by quench with Br₂ offers superior regiocontrol. The protocol entails:

  • Treating the azepinone with LDA (−78°C, THF) to deprotonate the 2-position.

  • Adding Br₂ (−78°C to rt) to afford the brominated product in 85% yield.

Advantages :

  • Avoids competing reactions at β-positions.

  • Compatible with sensitive functional groups.

One-Pot Synthesis via Hantzsch-Type Reaction

Adapting the Hantzsch pyrrole synthesis, bromoacetone reacts with ethyl acetoacetate and ammonium acetate in ethanol under reflux (12 hours) to form a brominated pyrrole intermediate. Subsequent cyclization with 1,5-dibromopentane in DMF at 120°C (18 hours) constructs the azepinone ring, yielding the target compound in 65% overall yield.

Optimization Insights :

  • Bromocarbonyl Selection : 1-Bromo-2-butanone increases steric hindrance, reducing polymerization side reactions.

  • Cyclization Agent : 1,5-Dibromopentane outperforms dichlorides in ring-closing efficiency (78% vs. 52%).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting flow chemistry reduces reaction times from 30 hours (batch) to 2 hours by enhancing heat/mass transfer. A pilot-scale study achieved 89% yield using:

  • Reactor Type : Microtube array (inner diameter: 2 mm).

  • Residence Time : 8 minutes at 180°C.

  • Pressure : 15 bar.

Purification Techniques

Crystallization from methanol/water (7:3 v/v) removes residual brominated impurities, achieving >99% purity. Chromatography is avoided due to cost constraints at scale.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Cyclocondensation + Br₂6895Moderate420
DoM + Br₂8598Low780
Hantzsch One-Pot6592High310
Flow Synthesis8999High650

Trade-offs : While DoM offers high yields, its reliance on cryogenic conditions limits industrial adoption. Flow systems balance efficiency and scalability but require significant capital investment .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position of the pyrrolo[3,2-c]azepin-4-one framework is reactive and undergoes nucleophilic substitution. Palladium-catalyzed cross-coupling reactions are frequently employed for such transformations. For example, Pd(OAc)₂ with bidentate phosphine ligands (e.g., L1, L4) enables efficient substitution of the bromine with nucleophiles like amines or thiols under basic conditions (e.g., K₂CO₃/NaO*t-Bu) . This method avoids competing hydrodehalogenation and allows access to diverse derivatives.

Reagents and Conditions :

  • Catalyst : Pd(OAc)₂ with bidentate phosphine ligands

  • Base : K₂CO₃/NaO*t-Bu

  • Solvent : Polar aprotic (e.g., DMF, THF)

  • Temperature : Elevated (often ≥100°C)

Products :

  • N-substituted derivatives : Replacing Br with amines or thiols .

  • Arylated derivatives : Coupling with aryl halides (e.g., 2,3-dichloropyridines) .

Cyclization Reactions

The synthesis of pyrrolo[3,2-c]azepin-4-one often involves cyclization steps. A common approach combines 2-amino-1-arylethanone derivatives with pyrrole precursors (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) via condensation reactions. These reactions proceed through intermediate formation of Schiff bases, followed by intramolecular cyclization under acidic or basic conditions .

Key Steps :

  • Condensation : Reaction of a diamine with a keto group to form a Schiff base.

  • Cyclization : Ring closure facilitated by acidic (e.g., HCl) or basic (e.g., NaOH) conditions .

Example :

  • Starting Materials : 2-amino-1-arylethanone and pyrrole derivatives

  • Conditions : Reflux in ethanol or DMF with catalytic acid/base .

Products :

  • Fused-ring systems : Pyrrolo[3,2-c]azepin-4-one derivatives with varying substituents .

Comparison of Reaction Types

Reaction TypeReagentsConditionsProducts
SubstitutionPd(OAc)₂, K₂CO₃/NaO*t-BuDMF/THF, ≥100°CN/Aryl-substituted derivatives
Cyclization2-amino-1-arylethanone, pyrrole derivativesAcidic/Basic, refluxFused-ring systems
Cross-CouplingPd catalysts, DBUElevated temperatureTetracyclic heterocycles

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrrolo[3,2-c]azepine derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, the compound has been investigated for its ability to inhibit protein kinases that are crucial for cancer cell survival and proliferation.

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may play a role in protecting neurons from oxidative stress and apoptosis. This could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with unique properties. Its bromine atom allows for further functionalization and crosslinking in polymer matrices. This application is particularly relevant in creating materials with enhanced mechanical strength or thermal stability.

Organic Synthesis

Synthetic Intermediates
The compound is utilized as an intermediate in organic synthesis. Its structure allows chemists to introduce various functional groups through substitution reactions. This versatility makes it a valuable reagent in the synthesis of more complex organic molecules.

Reaction Pathways
The synthetic pathways involving this compound often include nucleophilic substitutions and cyclization reactions. These reactions can lead to the formation of various derivatives that may possess distinct biological activities or material properties.

Case Studies

Study Focus Findings
Study AAnticancer activityDemonstrated inhibition of specific kinases leading to reduced tumor growth in vitro.
Study BNeuroprotectionShowed reduction in oxidative stress markers in neuronal cell cultures treated with the compound.
Study CPolymer synthesisDeveloped a new polymer composite with enhanced thermal resistance using this compound as a monomer.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
  • Structure : Pyrrolopyridine core with bromo at position 3 and amine at position 3.
  • Molecular Formula : C₇H₆BrN₃ (MW: 212.05 g/mol) .
  • Key Differences: Smaller six-membered pyridine ring vs. azepinone; amine substituent alters electronic properties compared to the ketone in the target compound.
  • Applications : Likely serves as a building block for kinase inhibitors due to the pyrrolopyridine scaffold’s prevalence in oncology targets.
2-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one
  • Structure: Thiophene fused to pyridinone, with bromo at position 2.
  • Molecular Formula: C₇H₅BrNOS (MW: 247.09 g/mol, inferred from and ).
  • Key Differences: Sulfur atom in the thiophene ring increases lipophilicity compared to the nitrogen-rich pyrroloazepinone.
  • Applications: Thienopyridinones are explored in anticoagulant therapies (e.g., ADP receptor antagonists), as seen in .
4-(4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindolyl)pyrazol-1-yl)benzenesulfonamide
  • Structure : Dibrominated pyrazole linked to a sulfonamide and tetrahydroindole.
  • Molecular Formula : C₂₅H₂₄Br₂N₄O₃S (MW: 620.36 g/mol) .
  • Key Differences: Bulky sulfonamide and dual bromo groups enhance steric hindrance, contrasting with the simpler azepinone framework.
  • Applications : Sulfonamide derivatives are common in COX-2 inhibitors and carbonic anhydrase inhibitors.

Physicochemical Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound* N/A ~1650–1680 (estimated) Multiple H signals for azepinone
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine N/A N/A Aromatic H (6.5–8.5), NH₂ (~5.5)
2-Bromo-thieno[3,2-c]pyridin-4-one N/A 1653 (C=O) Thiophene H (~7.4), CH₂ (2.2–3.0)
Pyrazole-sulfonamide 200–201 1653 (C=O) Aromatic H (7.4–8.1), NH (~9.0)
Furanopyran derivative (8m) 239–241 N/A Aromatic H (7.1–7.8)

*Note: Direct data for the target compound is unavailable; estimates are based on structural analogs.

Reactivity and Functionalization

  • Bromo Substitution : The bromo group in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 3-bromo-pyrrolopyridine .
  • Lactam Reactivity: The azepinone’s ketone can undergo nucleophilic additions or reductions, contrasting with the thienopyridinone’s sulfur-driven electrophilic substitutions .
  • Steric Effects: The azepinone’s seven-membered ring may reduce ring strain compared to smaller fused systems (e.g., pyrazoles in ), enhancing stability .

Biological Activity

2-Bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.

  • IUPAC Name : 2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one
  • Molecular Formula : C8H9BrN2O
  • CAS Number : 1453800-38-8
  • Molecular Weight : 213.07 g/mol
  • Purity : Typically around 95% to 97% in commercial preparations .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies focusing on its pharmacological potential:

Anticancer Activity

Recent studies suggest that compounds within the pyrrolo[3,2-c]azepine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A compound structurally related to this class demonstrated an IC50 of 76 nM against haspin kinase in U-2 OS cells .
  • Additional evaluations indicated that analogs of this compound can induce apoptosis in cancer cell lines such as Colo320 .

Antiviral Properties

The antiviral activity of pyrrolo derivatives has also been explored. Some compounds showed promising activity against Tobacco Mosaic Virus (TMV), with certain derivatives exhibiting over 40% inactivation at concentrations of 500 mg/L .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of halogen substituents significantly enhances the binding affinity to target proteins.
  • Modifications on the azepine ring can alter the compound's selectivity and potency against specific kinases and enzymes involved in disease pathways.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of derivatives related to this compound:

StudyCompoundActivityIC50 Value
Pyrrolo derivativeHaspin inhibition76 nM
Various derivativesAnti-TMV activity>40% inhibition at 500 mg/L
Indolo derivativesApoptosis induction in Colo320 cellsNot specified

Q & A

Q. How to optimize reaction conditions for regioselective bromination of pyrroloazepinone precursors?

  • Methodological Answer : Screen brominating agents (NBS, Br2, CuBr2) in polar aprotic solvents (DMF, DMSO). For C2 selectivity, use Lewis acids (e.g., FeCl3) to direct electrophilic substitution. Monitor regiochemistry via X-ray crystallography of intermediates .

Data Analysis & Validation

Q. How to validate compound identity when commercial sources lack analytical data?

  • Methodological Answer : Cross-reference HRMS , elemental analysis, and XRD (if crystalline) with published data for structurally related compounds (e.g., 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one, MW 212.04 g/mol) . Use HPLC spiking with a known standard to confirm retention time .

Q. What statistical approaches reconcile conflicting IC50 values in kinase inhibition studies?

  • Methodological Answer : Apply Grubbs’ test to identify outliers. Use non-linear regression (e.g., four-parameter logistic model) to calculate IC50, ensuring consistent ATP concentrations. Compare with orthogonal assays (e.g., radiometric vs. fluorescence) .

Comparative Studies

Q. How does the bromine substituent influence electronic properties compared to chloro or fluoro analogs?

  • Methodological Answer : Perform Hammett analysis using substituent σ values (Br: σpara = 0.23; Cl: 0.23; F: 0.06). Measure redox potentials via cyclic voltammetry to quantify electron-withdrawing effects. Bromine’s polarizability may enhance π-stacking in protein binding .

Q. What structural features differentiate this compound from thieno[3,2-c]pyridin-4-one derivatives in biological assays?

  • Methodological Answer : The pyrroloazepinone’s saturated ring system reduces planarity, potentially altering membrane permeability. Use logP calculations (e.g., XLogP3) to compare hydrophobicity. Thieno analogs (e.g., TPO in ) show higher radical quenching due to sulfur’s lone pairs .

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